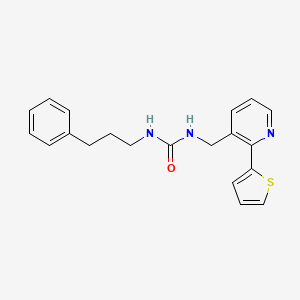

1-(3-Phenylpropyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea

Description

1-(3-Phenylpropyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea is a urea derivative characterized by a phenylpropyl chain and a heteroaromatic substituent composed of a thiophene-pyridinylmethyl group. Urea-based compounds are widely studied for their biological activity, particularly as kinase inhibitors, enzyme modulators, or antitumor agents.

Properties

IUPAC Name |

1-(3-phenylpropyl)-3-[(2-thiophen-2-ylpyridin-3-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3OS/c24-20(22-13-4-9-16-7-2-1-3-8-16)23-15-17-10-5-12-21-19(17)18-11-6-14-25-18/h1-3,5-8,10-12,14H,4,9,13,15H2,(H2,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCYDIRZMHKDSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)NCC2=C(N=CC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Phenylpropyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

Formation of the phenylpropyl intermediate: This step involves the reaction of benzyl chloride with propylamine under basic conditions to form 3-phenylpropylamine.

Synthesis of the thiophen-pyridinyl intermediate: This step involves the reaction of 2-bromothiophene with 3-pyridylboronic acid in the presence of a palladium catalyst to form 2-(thiophen-2-yl)pyridine.

Coupling of intermediates: The final step involves the reaction of 3-phenylpropylamine with 2-(thiophen-2-yl)pyridine in the presence of a urea derivative to form the target compound.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, potentially through the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

1-(3-Phenylpropyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyridine rings, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the phenylpropyl or thiophen-pyridinyl moieties.

Scientific Research Applications

1-(3-Phenylpropyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It is used in the study of biological pathways and mechanisms, particularly those involving urea derivatives.

Industry: It is used in the development of new materials, particularly those with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-Phenylpropyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, leading to the modulation of specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on structural analogs, particularly 1-(3-Phenylpropyl)-N,N-diisopropyl-3-(4-methoxyphenyl)urea (Product 14, from ), to highlight key differences in substituents and hypothesized properties.

Table 1: Structural and Hypothetical Property Comparison

Key Observations:

Substituent Effects: The target compound’s thiophene-pyridinylmethyl group introduces heteroaromaticity, which may enhance binding to enzymes or receptors via π-π stacking or hydrogen bonding. In contrast, Product 14’s 4-methoxyphenyl group offers electron-donating properties and improved solubility due to the methoxy (-OCH₃) group .

Synthetic Considerations :

- Both compounds likely employ similar urea-forming reactions (e.g., carbodiimide-mediated coupling), as seen in the synthesis of Product 14 using dry DMF as a solvent . However, the target compound’s thiophene-pyridine moiety may require specialized protecting-group strategies or heterocyclic coupling steps.

Product 14’s diisopropyl groups might slow renal clearance due to increased molecular weight and steric hindrance.

Limitations of Available Evidence

The provided evidence lacks direct data on the target compound’s biological activity, solubility, or stability. While structural comparisons are feasible, empirical comparisons (e.g., IC₅₀ values, binding affinities) require additional experimental or literature data. only details the synthesis of a structurally distinct analog, emphasizing the need for further research on the target molecule.

Biological Activity

1-(3-Phenylpropyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea is a complex organic compound that combines a urea functional group with a phenylpropyl and a thiophen-pyridinyl moiety. This unique structure suggests potential biological activity, particularly in pharmacological applications. Understanding its biological activity is crucial for its development in medicinal chemistry and therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The presence of the thiophene and pyridine rings suggests potential interactions with biological targets, particularly in enzyme inhibition or receptor modulation.

The biological activity of this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. The unique structural features allow it to bind with high affinity to these targets, modulating various biological pathways. While specific targets for this compound have not been extensively documented, its structural similarities to known pharmacologically active compounds suggest it may act on similar pathways.

Biological Activity and Research Findings

Recent studies have explored the biological activity of urea derivatives similar to 1-(3-Phenylpropyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea. For instance, derivatives of phenylurea have been identified as potent complement inhibitors. A related study demonstrated that modifications in the urea structure significantly enhanced biological activity, with some derivatives exhibiting IC50 values as low as 13 nM for complement inhibition .

Table 1: Comparison of Biological Activities

Case Studies

A notable case study involved the synthesis and evaluation of related urea compounds for their ability to inhibit the complement system—an important part of the immune response. These studies highlighted how structural modifications could lead to enhanced inhibitory effects on specific pathways, suggesting that similar approaches could be applied to 1-(3-Phenylpropyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea to explore its full therapeutic potential .

Applications in Drug Design

The unique properties of 1-(3-Phenylpropyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea make it a valuable candidate for drug design. Its potential applications include:

- Anticancer Therapeutics : Due to its ability to modulate immune responses.

- Antimicrobial Agents : Similar compounds have shown efficacy against resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.